molecular formula C22H23N5O2 B4461106 6-Amino-8-(2,3-dimethoxyphenyl)-2-ethyl-1,2,3,7,8,8A-hexahydroisoquinoline-5,7,7-tricarbonitrile

6-Amino-8-(2,3-dimethoxyphenyl)-2-ethyl-1,2,3,7,8,8A-hexahydroisoquinoline-5,7,7-tricarbonitrile

Cat. No.: B4461106
M. Wt: 389.4 g/mol
InChI Key: CAGKUPBBGYWKDZ-UHFFFAOYSA-N
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Description

6-Amino-8-(2,3-dimethoxyphenyl)-2-ethyl-1,2,3,7,8,8A-hexahydroisoquinoline-5,7,7-tricarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as amino, methoxy, and nitrile groups

Properties

IUPAC Name

6-amino-8-(2,3-dimethoxyphenyl)-2-ethyl-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-4-27-9-8-14-16(10-23)21(26)22(12-24,13-25)19(17(14)11-27)15-6-5-7-18(28-2)20(15)29-3/h5-8,17,19H,4,9,11,26H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGKUPBBGYWKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-8-(2,3-dimethoxyphenyl)-2-ethyl-1,2,3,7,8,8A-hexahydroisoquinoline-5,7,7-tricarbonitrile typically involves multi-step organic reactions. The starting materials often include 2,3-dimethoxybenzaldehyde, ethylamine, and malononitrile. The reaction conditions usually require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-8-(2,3-dimethoxyphenyl)-2-ethyl-1,2,3,7,8,8A-hexahydroisoquinoline-5,7,7-tricarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitrile groups to amines.

    Substitution: The amino and methoxy groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents and temperatures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted isoquinolines.

Scientific Research Applications

6-Amino-8-(2,3-dimethoxyphenyl)-2-ethyl-1,2,3,7,8,8A-hexahydroisoquinoline-5,7,7-tricarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-8-(2,3-dimethoxyphenyl)-2-ethyl-1,2,3,7,8,8A-hexahydroisoquinoline-5,7,7-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-8-(2,3-dimethoxyphenyl)-2-propyl-2,3,8,8a-tetrahydro-5,5,7(1H)-isoquinolinetricarbonitrile
  • 6-Amino-8-(2,3-dimethoxyphenyl)-2-methyl-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile

Uniqueness

Compared to similar compounds, 6-Amino-8-(2,3-dimethoxyphenyl)-2-ethyl-1,2,3,7,8,8A-hexahydroisoquinoline-5,7,7-tricarbonitrile has a unique ethyl group at the 2-position, which may influence its chemical reactivity and biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-8-(2,3-dimethoxyphenyl)-2-ethyl-1,2,3,7,8,8A-hexahydroisoquinoline-5,7,7-tricarbonitrile
Reactant of Route 2
6-Amino-8-(2,3-dimethoxyphenyl)-2-ethyl-1,2,3,7,8,8A-hexahydroisoquinoline-5,7,7-tricarbonitrile

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